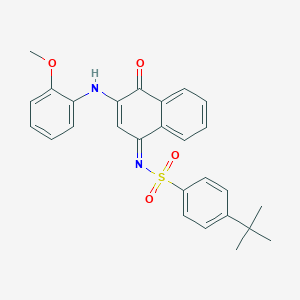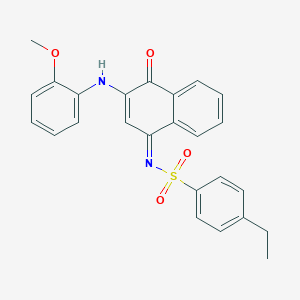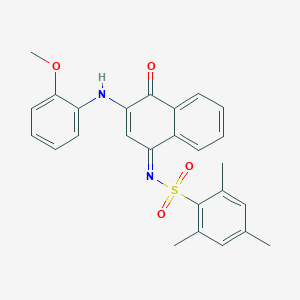![molecular formula C24H29NO5S B281428 Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281428.png)
Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate (PTB) is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. PTB belongs to the benzofuran class of compounds and has been studied for its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate have been studied in various in vitro and in vivo models. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cellular models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate also has a low toxicity profile, which makes it a safe compound to use in vitro and in vivo. However, one limitation of using Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
The potential pharmacological properties of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate have opened up several avenues for future research. One future direction is to study the efficacy of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in combination with other drugs for the treatment of cancer and inflammation. Another future direction is to study the pharmacokinetics and pharmacodynamics of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in animal models to better understand its mechanism of action. Additionally, the development of novel Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents for various diseases.
Conclusion
In conclusion, Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential use in various diseases such as cancer, inflammation, and neurodegenerative diseases. The synthesis of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been optimized for high yield and purity, and its mechanism of action is believed to act through multiple pathways. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to have several biochemical and physiological effects, and its potential pharmacological properties have opened up several avenues for future research.
Méthodes De Synthèse
The synthesis of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-5-nitrobenzofuran with p-toluenesulfonyl chloride, followed by reduction using sodium dithionite and esterification using pentanol. The final product is obtained after purification using column chromatography. The synthesis of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential use in various diseases such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. In neurodegenerative diseases, Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C24H29NO5S |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
pentyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H29NO5S/c1-6-7-8-11-29-24(26)23-18(5)30-21-10-9-19(14-20(21)23)25-31(27,28)22-13-16(3)15(2)12-17(22)4/h9-10,12-14,25H,6-8,11H2,1-5H3 |
Clé InChI |
JTMPXRVVRDOHMQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
SMILES canonique |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281362.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)